7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure, which includes multiple rings and functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylbenzene and various nitrogen-containing compounds. Key steps in the synthesis may include:
Cyclization reactions: Formation of the triazatricyclo structure.
Functional group transformations: Introduction of the carbonitrile and dioxo groups.
Purification: Techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up reactions: Using larger quantities of starting materials and reagents.
Process optimization: Refining reaction conditions such as temperature, pressure, and solvent choice.
Automation: Implementing automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[840
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique properties, such as conductivity or fluorescence.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Alteration of biochemical pathways to achieve a desired effect.
Comparison with Similar Compounds
Similar Compounds
7-(3-chloro-2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: Lacks the 13-methyl group.
7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Uniqueness
The presence of the 13-methyl group and the carbonitrile functional group in 7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile distinguishes it from similar compounds. These structural features may confer unique chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H13ClN4O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
7-(3-chloro-2-methylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C20H13ClN4O2/c1-11-6-7-17-23-18-14(20(27)24(17)10-11)8-13(9-22)19(26)25(18)16-5-3-4-15(21)12(16)2/h3-8,10H,1-2H3 |
InChI Key |
OBKSBHFPBFLCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=C(C(=CC=C4)Cl)C)C#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.